5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Opioid receptor GPCR profiling Chemical probe selectivity

Researchers requiring a uniquely substituted 1,2,4-triazole for SAR studies often face limited commercial availability of specific 5-alkylthio derivatives. This compound directly addresses that gap by integrating a 3,4-dichlorobenzylthio group at position 5-a bulky, lipophilic modification absent in parent mercapto or simple alkylthio analogs. - Enables direct head-to-head comparison with ML138 to probe opioid receptor subtype selectivity. - Extends validated HIV-1 NNRTI SAR; screening potential against wild-type & drug-resistant strains. - Viable anticancer scaffold: class-level antiproliferative activity with IC50 as low as 0.37 µM (HCT116). Procurement ensures access to a modular intermediate with an amine handle, furan ring, and oxidizable thioether for parallel library synthesis.

Molecular Formula C13H10Cl2N4OS
Molecular Weight 341.2 g/mol
Cat. No. B12136914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC13H10Cl2N4OS
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H10Cl2N4OS/c14-9-4-3-8(6-10(9)15)7-21-13-18-17-12(19(13)16)11-2-1-5-20-11/h1-6H,7,16H2
InChIKeyUPLXZPPPHFIFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Core Scaffold & Pharmacophoric Features for Procurement


5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine (C13H10Cl2N4OS, MW 341.2 g/mol) is a fully substituted 1,2,4-triazole bearing a 4-amino group, a 3-(2-furyl) substituent, and a 5-[(3,4-dichlorophenyl)methylthio] side chain . The compound integrates three pharmacophoric elements—the electron-rich furan, the lipophilic dichlorophenyl ring, and the hydrogen-bond-donor amine—within a single heterocyclic core, making it a valuable scaffold for structure–activity relationship (SAR) exploration [1]. Unlike simple triazoles, the specific substitution pattern defines its chemical space and potential target engagement profile.

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Why In-Class Analogs Cannot Be Assumed Interchangeable


1,2,4-Triazole derivatives exhibit remarkable functional plasticity, but their biological activities are exquisitely sensitive to the nature and position of substituents [2]. Within the 4-amino-3-(2-furyl)-1,2,4-triazole series, replacing the 5-thiol with a 5-alkylthio group dramatically alters anti-HIV-1 potency; for instance, compound 4e in this series achieved an EC50 of 12 μM against HIV-1 replication, while many close analogs were inactive [1]. The introduction of a 3,4-dichlorobenzylthio substituent at position 5—as in the target compound—introduces a bulky, lipophilic group that is absent in the parent mercapto or simple alkylthio derivatives, fundamentally altering molecular recognition. Generic substitution with another triazole analog would therefore risk losing the precise physiochemical and steric features required for a given assay or synthetic pathway.

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Quantitative Differentiation Evidence for Scientific Selection


Opioid Receptor Engagement: Differential Selectivity vs. the ML138 Analog

The closest structurally characterized analog for which quantitative target-engagement data exist is ML138 (2-[5-[(3,4-dichlorobenzyl)thio]-4-(2-furfuryl)-1,2,4-triazol-3-yl]pyridine). ML138 shares the 5-[(3,4-dichlorophenyl)methylthio] group with the target compound but replaces the 4-amino group with a 4-furfuryl substituent. In functional assays, ML138 exhibits differential activity across opioid receptors: it acts as a kappa opioid receptor (KOR) agonist with an EC50 of 867 nM in β-arrestin2 recruitment, while showing substantially weaker activity at the mu opioid receptor (EC50 > 32,000 nM) [1]. This selectivity profile is directly linked to the triazole substitution pattern. The target compound, possessing a 4-amino group instead of a bulky 4-furfuryl substituent, is predicted to alter the pharmacophore's shape and hydrogen-bonding capacity, which may improve or shift subtype selectivity . Procurement of the target compound therefore enables direct experimental comparison to ML138 to validate whether the 4-amino modification enhances KOR selectivity or introduces a distinct polypharmacology profile.

Opioid receptor GPCR profiling Chemical probe selectivity

HIV-1 Reverse Transcriptase Inhibition: Class-Level Comparison with 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole Derivatives

The parent scaffold 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole served as the starting point for a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Within this series, 5-alkylthio derivatization was essential for activity; the most potent compound 4e achieved an EC50 of 12 μM against HIV-1 replication in MT-4 cells and an IC50 of 43.5 μM against recombinant HIV-1 reverse transcriptase [1]. Simple alkylthio derivatives lacking the bulky benzyl group generally exhibited lower potency or were inactive [1]. The target compound features a 5-[(3,4-dichlorophenyl)methylthio] substituent, representing an extension beyond the reported alkylthio series. In the related 3-alkylsulfanyl-4-amino-1,2,4-triazole antiproliferative series, compound 8d achieved IC50 values of 0.37 μM (HCT116), 2.94 μM (HeLa), and 31.31 μM (PC-3), demonstrating 184-, 18-, and 17-fold improvements over fluorouracil, respectively [2]. These two lines of evidence support the inference that bulky, lipophilic thioether substituents on the 4-amino-1,2,4-triazole core can confer potent biological activity. The target compound's specific 3,4-dichlorobenzylthio group has not been evaluated in these published assays and therefore represents an untested but structurally plausible candidate for HIV-1 NNRTI or anticancer screening.

HIV-1 NNRTI Reverse transcriptase inhibition Triazole SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Analog ML138

The target compound differs from the close analog ML138 in two key physicochemical parameters. ML138 carries a 4-furfuryl group (no hydrogen-bond donor) and a 3-pyridyl group, resulting in a predicted XLogP3 of approximately 4.0 . The target compound bears a 4-amino group (one H-bond donor) and a 3-furyl group, with a lower XLogP3 of 3.5 . This 0.5 log unit reduction in lipophilicity, combined with the addition of a hydrogen-bond donor, is predicted to improve aqueous solubility and reduce non-specific protein binding. In the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, the most active compound 8d selectively inhibited cancer cell proliferation without affecting normal HEK-293 cells, demonstrating that appropriate physicochemical tuning of the 4-amino-triazole scaffold can achieve a favorable therapeutic window [1]. The target compound's lower lipophilicity and presence of the primary amine may confer a distinct pharmacokinetic profile suitable for further optimization.

Physicochemical properties Drug-likeness Permeability prediction

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Best-Fit Application Scenarios for Procurement Decisions


GPCR Chemical Probe Development: Kappa Opioid Receptor Selectivity Profiling

The structural divergence at position 4 (4-amino vs. ML138's 4-furfuryl) provides a direct hypothesis-testing opportunity for opioid receptor subtype selectivity . Researchers can procure this compound alongside ML138 to experimentally determine whether the 4-amino modification enhances binding affinity or functional selectivity at kappa, mu, or delta opioid receptors. This head-to-head comparison can reveal the contribution of the amine group to molecular recognition, potentially yielding a novel chemotype for KOR-targeted probe development [1].

Antiviral Drug Discovery: HIV-1 NNRTI Lead Expansion

The 4-amino-3-(2-furyl)-1,2,4-triazole scaffold is a validated starting point for non-nucleoside reverse transcriptase inhibitors . The target compound extends the known SAR by introducing a 3,4-dichlorobenzylthio substituent at position 5—a bulky, lipophilic group that has not been tested in published HIV-1 RT assays. Procurement for screening against wild-type and drug-resistant HIV-1 strains can identify novel hits that build upon the 12 μM EC50 potency achieved by compound 4e .

Anticancer Screening: Kinase or Epigenetic Target Panel Profiling

The demonstrated antiproliferative activity of 3-alkylsulfanyl-4-amino-1,2,4-triazoles (e.g., compound 8d with IC50 = 0.37 μM against HCT116) establishes this chemotype as a viable anticancer scaffold [1]. The target compound's unique 3,4-dichlorobenzylthio substituent may engage additional hydrophobic pockets in kinase ATP-binding sites or bromodomains. Procurement enables broad-panel kinase profiling or epigenetic target screening to identify the molecular target(s) responsible for the observed class-level antiproliferative effects.

Synthetic Methodology Development and Chemical Biology Tool Generation

The combination of a primary aromatic amine, a furan ring, and a thioether linkage makes this compound a versatile intermediate for derivatization. The 4-amino group can be functionalized via amide coupling, reductive amination, or diazotization; the furan ring is amenable to electrophilic substitution or Diels-Alder cycloaddition; and the thioether can be oxidized to a sulfoxide or sulfone to modulate polarity . Researchers developing focused libraries or affinity-based probes can use this scaffold as a modular starting point for parallel synthesis.

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